molecular formula C14H7BrClNO5 B5231190 (2-Bromo-4-formylphenyl) 4-chloro-2-nitrobenzoate

(2-Bromo-4-formylphenyl) 4-chloro-2-nitrobenzoate

Cat. No.: B5231190
M. Wt: 384.56 g/mol
InChI Key: PZSSNIODIZKKQI-UHFFFAOYSA-N
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Description

(2-Bromo-4-formylphenyl) 4-chloro-2-nitrobenzoate is an organic compound that features both bromine and chlorine substituents on a benzene ring, along with formyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-formylphenyl) 4-chloro-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Formylation: Addition of a formyl group to the brominated benzene.

    Nitration: Introduction of a nitro group to the benzene ring.

    Esterification: Formation of the ester linkage between the formylphenyl and nitrobenzoate moieties.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Halogen atoms (bromine and chlorine) can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or iron filings in acidic conditions.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: (2-Bromo-4-carboxyphenyl) 4-chloro-2-nitrobenzoate.

    Reduction: (2-Bromo-4-formylphenyl) 4-chloro-2-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-4-formylphenyl) 4-chloro-2-nitrobenzoate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-4-formylphenyl) 4-chloro-2-nitrobenzoate involves its interaction with specific molecular targets. The formyl and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The bromine and chlorine atoms can also affect the compound’s electronic properties, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • (2-Bromo-4-formylphenyl) 2-chloro-4-nitrobenzoate
  • 1-Bromo-4-chloro-2-fluorobenzene
  • 2-Bromo-4-fluoroacetanilide

Comparison: (2-Bromo-4-formylphenyl) 4-chloro-2-nitrobenzoate is unique due to the presence of both formyl and nitro groups, which provide distinct reactivity patterns compared to similar compounds. The combination of bromine and chlorine atoms further enhances its versatility in synthetic applications.

Properties

IUPAC Name

(2-bromo-4-formylphenyl) 4-chloro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrClNO5/c15-11-5-8(7-18)1-4-13(11)22-14(19)10-3-2-9(16)6-12(10)17(20)21/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSSNIODIZKKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)OC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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